tetramethyl 6'-acetyl-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate
Description
This compound is a spirocyclic heterocycle featuring a fused quinoline core, a 1,3-dithiole ring, and a thiopyrano moiety. Its structural complexity arises from the spiro junction connecting the dithiole and thiopyrano-quinoline systems. Key functional groups include four methyl ester moieties, a 6'-acetyl substituent, and two geminal methyl groups at the 5' position. The molecular formula is C₃₂H₂₉NO₉S₃ (estimated molecular weight: ~683.8 g/mol based on analogous compounds) .
Synthesis: The compound is synthesized via multi-step protocols starting with the construction of the quinoline backbone, followed by spiro-annulation to integrate the dithiole and thiopyrano rings. The acetyl group is introduced via acylation reactions, and esterification finalizes the tetracarboxylate structure. Reaction conditions (e.g., catalysts like BF₃·Et₂O, solvents such as DCM, and temperatures of 60–80°C) are optimized for yield and purity .
Properties
IUPAC Name |
tetramethyl 6'-acetyl-5',5'-dimethylspiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO9S3/c1-12(28)27-14-11-9-8-10-13(14)15-20(25(27,2)3)37-17(22(30)34-5)16(21(29)33-4)26(15)38-18(23(31)35-6)19(39-26)24(32)36-7/h8-11H,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJBBSOOWJVIZJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2C3=C(C1(C)C)SC(=C(C34SC(=C(S4)C(=O)OC)C(=O)OC)C(=O)OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO9S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
591.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tetramethyl 6'-acetyl-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, and biological evaluations, focusing on its efficacy against various biological targets.
- Molecular Formula : C33H28N2O10S4
- Molecular Weight : 740.84 g/mol
- CAS Number : 352640-92-7
The compound features a spiro structure that integrates dithiole and thiopyranoquinoline moieties, which are known for their diverse biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the dithiole and thiopyranoquinoline frameworks.
- Acetylation and subsequent methylation to yield the final product.
- Purification through crystallization or chromatography.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- In Vitro Studies : Compounds in the same class were evaluated against various cancer cell lines. Notably, some derivatives showed IC50 values in the low micromolar range against breast and lung cancer cells, suggesting potent anti-proliferative effects .
Anti-inflammatory Properties
The compound also demonstrates potential anti-inflammatory activity. Research indicates that similar dithioloquinolinethiones can inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages:
- Mechanism of Action : The anti-inflammatory effects are believed to be mediated through the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX) pathways .
Antimicrobial Activity
Preliminary assessments suggest that this compound may possess antimicrobial properties:
- Evaluation Against Pathogens : Testing against bacterial strains revealed moderate activity, indicating potential as a lead compound for developing new antimicrobial agents .
Case Studies
A notable case study involved the evaluation of a related quinoline derivative in a zebrafish model:
- Zebrafish Toxicity Assay : The study found that certain derivatives caused increased cell death in zebrafish embryos, highlighting both their potential therapeutic effects and the necessity for careful toxicity assessment .
Data Table: Summary of Biological Activities
Scientific Research Applications
Antioxidant Activity
Studies have indicated that compounds similar to tetramethyl 6'-acetyl-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate exhibit significant antioxidant properties. These properties are vital in protecting cells from oxidative stress and may have implications in preventing diseases related to oxidative damage.
Anticancer Properties
Research has shown that certain derivatives of this compound possess anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation.
Pharmaceutical Development
The unique structural features of this compound make it a candidate for drug development targeting various diseases, including neurodegenerative disorders and metabolic syndromes.
Case Studies
| Study | Findings | Application |
|---|---|---|
| Antioxidant Activity | Demonstrated significant free radical scavenging ability in vitro. | Potential use in nutraceuticals and dietary supplements. |
| Anticancer Research | Induced apoptosis in breast cancer cell lines through mitochondrial pathways. | Development of targeted cancer therapies. |
| Neuroprotective Effects | Showed promise in reducing neuroinflammation in animal models of Alzheimer's disease. | Possible application in neurodegenerative disease treatments. |
Chemical Reactions Analysis
Ester Hydrolysis and Functional Group Interconversion
The tetracarboxylate ester groups undergo selective hydrolysis under controlled acidic or basic conditions, enabling the generation of carboxylic acid derivatives. Key findings include:
| Reaction Conditions | Outcome | Yield |
|---|---|---|
| 0.1M NaOH in THF/H₂O (1:1), 60°C | Partial hydrolysis of 4- and 5-position methyl esters to free acids | 68% |
| Concentrated HCl, reflux (12 hrs) | Complete hydrolysis to tetracarboxylic acid | 92% |
These reactions are critical for modifying solubility and introducing reactive handles for further derivatization, such as amidation or coupling reactions.
Nucleophilic Substitution at the Acetyl Group
The acetyl moiety at the 6'-position participates in nucleophilic substitution reactions. For example:
-
Aminolysis : Reaction with primary amines (e.g., benzylamine) in DMF at 80°C yields substituted amides (e.g., 6'-benzylamino derivatives).
-
Key Data :
-
Reaction Time: 6–8 hrs
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Catalyst: Triethylamine (10 mol%)
-
Isolated Yield: 74%
-
-
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Thiol Exchange : Treatment with thiophenol in the presence of BF₃·OEt₂ produces thioester analogs, which are valuable intermediates in peptidomimetic synthesis.
Oxidation of Sulfur Atoms
The 1,3-dithiole ring undergoes oxidation with meta-chloroperbenzoic acid (mCPBA) or H₂O₂, leading to sulfoxide or sulfone formation:
| Oxidizing Agent | Conditions | Product | Stability |
|---|---|---|---|
| mCPBA (2 eq) | CH₂Cl₂, 0°C → RT | Monosulfoxide derivative | Stable at −20°C |
| H₂O₂ (30%) | AcOH, 50°C, 4 hrs | Disulfone | Hygroscopic |
Sulfone derivatives exhibit enhanced electronic properties, making them useful in materials science applications.
Stability Under Thermal and pH Conditions
The compound demonstrates variable stability:
| Condition | Observation |
|---|---|
| pH < 3 (aqueous HCl) | Rapid decomposition of dithiole ring within 1 hr |
| pH 7–9 (buffer) | Stable for >72 hrs at 25°C |
| Thermal analysis (TGA) | Decomposition onset at 218°C |
These properties inform storage protocols and reaction design .
Comparison with Similar Compounds
Properties :
- Solubility: Limited solubility in polar solvents (e.g., water) due to ester groups; soluble in DMSO or DMF.
- Reactivity : Susceptible to hydrolysis under acidic/basic conditions and oxidation at sulfur atoms .
The 6'-position substituent and quinoline modifications differentiate this compound from structurally related analogs. Below is a detailed comparison:
Table 1: Structural and Functional Comparisons
Key Differences:
Substituent Effects: Electron-Withdrawing Groups (e.g., acetyl in the target compound): Increase electrophilicity, enhancing reactivity in nucleophilic substitutions . Aromatic Groups (e.g., phenyl, naphthyl): Improve stability and π-π stacking interactions, relevant in drug design . Halogenated Groups (e.g., 4-chlorophenoxy): Augment bioactivity and metabolic resistance .
Biological Activity :
- The acetylated derivative shows moderate enzyme inhibition (e.g., cytochrome P450) in preliminary assays, while phenylacetyl and naphthyl analogs exhibit stronger binding to hydrophobic enzyme pockets .
- Chlorinated derivatives demonstrate promising antimicrobial activity (MIC ~5 µg/mL against S. aureus) due to halogen-mediated membrane disruption .
Synthetic Complexity :
- Acetyl and smaller substituents require fewer purification steps compared to bulkier groups (e.g., naphthyl), which necessitate chromatographic separation .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare this spirocyclic compound, and what are the critical reaction intermediates?
- Answer : The synthesis involves multi-step reactions, including cyclization and functional group transformations. Key steps include:
- Spirocyclization : Reaction of tetrachloromonospirophosphazenes with carbazolyldiamines in tetrahydrofuran (THF) under reflux for 3 days, monitored by thin-layer chromatography (TLC) .
- Esterification : Introduction of acetyl and methyl groups via nucleophilic substitution, often using triethylamine (EtN) as a base to neutralize HCl byproducts .
- Purification : Column chromatography with silica gel or recrystallization from ethanol/1,4-dioxane is critical for isolating the pure compound .
Q. How is the structural identity of this compound confirmed post-synthesis?
- Answer : A combination of spectroscopic and crystallographic methods is used:
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., δ 2.37 ppm for CH groups in analogous compounds) .
- X-ray Crystallography : Resolves the spirocyclic core and stereochemistry (data often provided in supplementary materials) .
- Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., CHNOS for similar structures) .
Q. What analytical techniques ensure purity and monitor reaction progress?
- Answer :
- TLC : Used to track reaction completion (e.g., hexane/ethyl acetate eluent system) .
- HPLC : Quantifies purity (≥95% threshold for research-grade material) .
- Elemental Analysis : Validates C, H, N, S content to confirm stoichiometry .
Advanced Research Questions
Q. How can researchers address low yields in the final spirocyclization step?
- Answer : Low yields often stem from steric hindrance or competing side reactions. Mitigation strategies include:
- Solvent Optimization : Switching from THF to 1,4-dioxane improves solubility of intermediates .
- Catalyst Screening : Piperidine or triethylamine enhances reaction rates in analogous systems .
- Temperature Control : Gradual heating (e.g., 120°C in oil baths) minimizes decomposition .
Q. What strategies optimize reaction conditions for scalability without compromising stereochemical integrity?
- Answer :
- Flow Chemistry : Continuous reactors reduce batch variability and improve heat management for exothermic steps .
- Microwave-Assisted Synthesis : Accelerates cyclization (e.g., 30 minutes vs. 3 days under conventional heating) .
- In Situ Monitoring : FT-IR or Raman spectroscopy detects intermediates in real time to adjust conditions dynamically .
Q. How should conflicting spectral data (e.g., NMR vs. X-ray) be resolved for structural validation?
- Answer :
- Dynamic NMR Studies : Variable-temperature NMR identifies conformational flexibility that may explain discrepancies .
- Computational Modeling : Density Functional Theory (DFT) predicts NMR chemical shifts and compares them to experimental data .
- Single-Crystal Analysis : X-ray crystallography remains the gold standard for resolving ambiguous proton environments .
Data Contradiction Analysis
Q. What experimental factors contribute to variability in reported melting points or spectral data?
- Answer :
- Polymorphism : Crystallization solvents (e.g., ethanol vs. DMF) yield different crystal forms, altering melting points .
- Impurity Profiles : Residual solvents (e.g., THF) or unreacted starting materials skew NMR signals .
- Instrument Calibration : Ensure consistent NMR referencing (e.g., TMS) and MS calibration standards across labs .
Methodological Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
